molecular formula C20H21N3OS B2907477 N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide CAS No. 854005-53-1

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide

Cat. No. B2907477
CAS RN: 854005-53-1
M. Wt: 351.47
InChI Key: MMEZHCNNUFXPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of thiazole-containing compounds and has been shown to possess various biological activities. In

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide is not fully understood. However, it has been proposed that N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide may exert its biological activities by inhibiting various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. CAs are enzymes that catalyze the reversible hydration of carbon dioxide and their inhibition has been shown to have anti-cancer and anti-bacterial effects.
Biochemical and Physiological Effects:
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been shown to possess various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and alter the expression of various genes. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has also been shown to inhibit the activity of various enzymes such as HDACs and CAs. In addition, N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are some limitations to using N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide in lab experiments. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide. One potential direction is to further investigate the mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide. Understanding the precise mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide may provide insights into its potential applications in scientific research. Another potential direction is to investigate the potential applications of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide in combination therapy with other anti-cancer or anti-inflammatory agents. Finally, the development of novel N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide analogs with improved biological activities may provide new opportunities for the study of this compound.

Synthesis Methods

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide can be synthesized using a multistep process that involves the reaction of 2-aminothiazole with o-toluidine and 4-methylbenzyl bromide. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide. The purity of the synthesized N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been reported to inhibit the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-7-9-16(10-8-14)11-17-12-22-20(25-17)23-19(24)13-21-18-6-4-3-5-15(18)2/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZHCNNUFXPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.